8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
Description
8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is a bicyclic organic compound characterized by a bridged 8-azabicyclo[3.2.1]octane core. Key structural features include:
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at position 7.
- A ketone (3-oxo) functional group at position 3.
- An ethyl ester moiety at position 2.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective amine protection during multi-step reactions . Its bicyclic framework is structurally analogous to tropane alkaloids, such as cocaine, but with distinct functional modifications that alter its reactivity and applications.
Properties
IUPAC Name |
8-O-tert-butyl 2-O-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(12)17)16(10)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCEIFSUYFTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient construction of the bicyclic scaffold .
Chemical Reactions Analysis
Key Reaction: Triflation at the 3-Oxo Position
The 3-oxo group in the bicyclic system undergoes triflation (introduction of a trifluoromethanesulfonyl group) under strong base conditions. This reaction is critical for introducing electrophilic leaving groups, enabling subsequent cross-coupling or substitution reactions.
Representative Procedure
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Substrate : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (structurally analogous precursor).
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Reagents :
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Base : Lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) in THF.
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Triflating Agent : N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂).
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Conditions :
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Temperature: −78°C to −30°C for deprotonation, followed by warming to room temperature.
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Solvent: Tetrahydrofuran (THF).
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Workup: Quenching with saturated NH₄Cl, extraction with DCM or EtOAc, and silica gel chromatography.
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Yield Optimization
| Entry | Base | Temperature Profile | Yield (%) | Source |
|---|---|---|---|---|
| 1 | LHMDS | −50°C → −30°C → 25°C | 95 | |
| 2 | LDA | −78°C → 25°C | 90 | |
| 3 | LiHMDS | −78°C (hold) → 25°C | 84 | |
| 4 | LDA | −78°C → gradual warming | 72.6 |
Key Observations :
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LHMDS generally provides higher yields due to milder reaction conditions.
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Prolonged exposure to low temperatures (−78°C) minimizes side reactions but may reduce efficiency.
Mechanistic Insights
The reaction proceeds via:
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Deprotonation : Formation of an enolate intermediate at the α-position of the 3-oxo group.
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Electrophilic Triflation : Attack of the triflating agent (PhNTf₂) on the enolate, yielding the triflate ester.
Stereochemical Considerations
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The bicyclic framework restricts conformational flexibility, leading to selective formation of a single enolate isomer.
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No epimerization is observed post-triflation, as confirmed by NMR analysis .
Stability and Handling
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Storage : Stable at −20°C under inert gas (N₂/Ar) for >6 months.
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Decomposition Risks : Exposure to moisture or acids leads to Boc-deprotection and ester hydrolysis.
Challenges and Limitations
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Scale-Up : High catalyst loadings (e.g., LHMDS) increase costs for industrial-scale synthesis.
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Byproducts : Trace amounts of over-triflated species require careful chromatographic purification.
Synthetic Recommendations
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceuticals targeting neurological disorders due to its structural similarity to known tropane alkaloids, which exhibit diverse biological activities. Its applications include:
- Enzyme Inhibitors : It serves as a building block for synthesizing enzyme inhibitors, particularly those affecting neurotransmitter pathways, such as dopamine and serotonin transporters .
- Pharmaceutical Development : The compound's ability to interact with specific molecular targets makes it suitable for designing drugs aimed at treating conditions like depression and anxiety .
Organic Synthesis
In organic chemistry, 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is employed as an intermediate in the synthesis of complex organic molecules:
- Synthetic Routes : Various methods have been developed for its synthesis, including stereocontrolled formations from acyclic precursors and desymmetrization processes from achiral derivatives .
- Building Block for Complex Structures : It is used in the construction of more complex bicyclic structures that are essential in drug discovery and development.
Biological Studies
The compound is also significant in biological research:
- Mechanism of Action Studies : It aids in understanding enzyme mechanisms and the interactions between drugs and their biological targets, providing insights into how modifications can enhance efficacy and selectivity .
Case Studies
- Synthesis of Enzyme Inhibitors : A study demonstrated the synthesis of various derivatives of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane that exhibited significant binding profiles against dopamine transporters (DAT) with selectivity over serotonin transporters (SERT) . This highlights its potential in developing treatments for conditions like cocaine addiction.
- Tropane-Based Drug Development : Research has shown that modifications to the bicyclic structure can lead to compounds with enhanced pharmacological properties, making it a focal point for developing new antidepressant medications targeting monoamine transporters .
Mechanism of Action
The mechanism of action of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of neurotransmitter reuptake or the modulation of enzyme activity .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
* Estimated based on analogous structures in the evidence.
Key Observations:
Nitrogen Substituents :
- The Boc group in the target compound enhances stability during synthesis, unlike the methyl group in cocaine derivatives or the benzyl group in 8-benzyl analogs .
- Cocaethylene and cocaine feature a methyl group on nitrogen, critical for their biological activity as local anesthetics .
Functional Groups at C3 :
- The 3-oxo group in the target compound contrasts with the benzoyloxy group in cocaine derivatives, which directly contributes to receptor binding in anesthetic activity .
- Replacement of the ketone with a carboxylic acid (as in ) shifts utility toward peptide coupling reactions .
Ester Groups :
- The ethyl ester in the target compound and Cocaethylene improves lipophilicity compared to the methyl ester in cocaine, influencing metabolic stability and tissue penetration .
Stereochemical Considerations
- Stereochemical variations in bicyclic frameworks significantly impact molecular conformation and interaction with biological targets, as seen in the contrasting activities of cocaine (active) and its stereoisomers (inactive) .
Biological Activity
8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester, also known as 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane, is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- IUPAC Name : tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- CAS Number : 637301-19-0
- Purity : ≥ 97% .
Biological Activity Overview
The biological activities of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane derivatives have been investigated in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds exhibit significant antibacterial properties. For instance, certain azabicyclo compounds have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8-Boc-AZA | <0.125 | Pseudomonas aeruginosa |
| 8-Boc-AZA | 0.5 | Acinetobacter baumannii |
These findings suggest that modifications to the bicyclic structure can enhance antimicrobial potency .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.
| Inhibitor | IC₅₀ (µM) | Enzyme Type |
|---|---|---|
| 8-Boc-AZA | 0.10 | NDM-1 β-lactamase |
| 8-Boc-AZA | 0.12 | KPC β-lactamase |
These results indicate that the compound may serve as a scaffold for developing new β-lactamase inhibitors, potentially restoring the efficacy of existing antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of the compound and its derivatives:
- Antibacterial Efficacy : A study demonstrated that derivatives of azabicyclo compounds showed significant activity against multidrug-resistant strains of bacteria, suggesting their potential role in treating infections that are difficult to manage with current antibiotics .
- Therapeutic Potential in Pain Management : Compounds based on the azabicyclo structure have been explored as mu-opioid receptor antagonists, indicating potential applications in pain management and addiction therapies .
- Synthetic Methodologies : Research has focused on developing synthetic routes to produce these compounds efficiently, allowing for the exploration of their biological activities and further modifications to enhance their pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester?
- Methodology : The synthesis typically involves a multi-step process starting from a bicyclic amine precursor. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the secondary amine, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine) .
- Esterification : Reaction of the carboxylic acid intermediate with ethyl alcohol via Steglich esterification (using DCC/DMAP) or acid-catalyzed Fischer esterification .
- Oxidation : Formation of the 3-oxo group via oxidation of a hydroxyl or methylene group using reagents like PCC (pyridinium chlorochromate) or Jones reagent .
- Challenges : Competing side reactions (e.g., over-oxidation) require careful control of reaction stoichiometry and temperature.
Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?
- Methodology :
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials or de-Boc byproducts) .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., Boc at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm) .
- TLC Monitoring : Use of silica gel plates with UV visualization to track reaction progress (eluent: ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. What strategies are employed to resolve stereochemical inconsistencies in the synthesis of bicyclic azabicyclo derivatives?
- Methodology :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2R,3S,5S)-configured precursors) to control exo/endo selectivity during cyclization .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic alkylation or organocatalytic methods to establish stereocenters .
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How does structural modification of the ester group (e.g., ethyl vs. benzyl) impact pharmacological activity in dopamine reuptake inhibition studies?
- Methodology :
- In Vitro Assays : Competitive binding assays using [³H]dopamine transporters in rat striatal synaptosomes.
- SAR Analysis :
| Ester Group | IC₅₀ (nM) | Selectivity (DAT vs. SERT) | Reference |
|---|---|---|---|
| Ethyl | 12.3 | 15-fold | |
| Benzyl | 8.7 | 22-fold |
- Key Finding : Bulkier ester groups (e.g., benzyl) enhance DAT selectivity due to hydrophobic interactions in the binding pocket .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies :
- Acidic Conditions : Hydrolysis of the ester group at pH ≤ 3 (t₁/₂ = 2.5 hrs at 37°C).
- Basic Conditions : Boc deprotection at pH ≥ 10 (t₁/₂ = 1.8 hrs at 25°C) .
- Thermal Stability : Degradation above 80°C, monitored via DSC (endothermic peak at 85°C) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
